![molecular formula C9H9FN4O2S B2648051 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride CAS No. 2094625-50-8](/img/structure/B2648051.png)
4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride, also known as sulfoxaflor, is a new class of insecticide that was first introduced in 2013. It is used to control a wide range of pests, including aphids, whiteflies, and thrips, in various crops such as cotton, soybeans, and citrus. Sulfoxaflor has gained popularity due to its high efficacy, low toxicity, and quick action against pests.
Mécanisme D'action
Sulfoxaflor acts on the central nervous system of insects by selectively binding to the nicotinic acetylcholine receptor, which leads to the disruption of neurotransmission. This results in paralysis and death of the insect. Sulfoxaflor has a unique mode of action that is different from other insecticides, which makes it effective against pests that have developed resistance to other insecticides.
Biochemical and Physiological Effects:
Sulfoxaflor has been found to have a low toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, which reduces the risk of accumulation in the environment. Sulfoxaflor has also been found to have no carcinogenic or mutagenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfoxaflor has several advantages for lab experiments. It is highly effective against a wide range of pests, which makes it a useful tool for studying pest behavior and ecology. Sulfoxaflor also has a low impact on non-target organisms, which reduces the risk of confounding results. However, 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride has some limitations for lab experiments. It is expensive compared to other insecticides, which may limit its use in some studies. Sulfoxaflor also has a short half-life, which requires frequent reapplication in long-term studies.
Orientations Futures
There are several future directions for 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride research. One area of research is the development of new formulations and delivery systems that can improve the efficacy and reduce the cost of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride. Another area of research is the study of the ecological impacts of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride on non-target organisms, such as pollinators and beneficial insects. Research can also be done to investigate the potential of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride for use in integrated pest management programs, which can reduce the reliance on other insecticides. Finally, more research can be done to understand the mechanism of action of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride and to develop new insecticides with similar modes of action.
Conclusion:
Sulfoxaflor is a new class of insecticide that has gained popularity due to its high efficacy, low toxicity, and quick action against pests. It has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of pests. Sulfoxaflor has a unique mode of action that is different from other insecticides, which makes it effective against pests that have developed resistance to other insecticides. While 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride has some limitations for lab experiments, there are several future directions for research that can improve its efficacy and reduce its cost. Overall, 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride is a promising insecticide that can help to control pests and improve crop yields.
Méthodes De Synthèse
Sulfoxaflor is synthesized through a multi-step process that involves the reaction of 4-bromo-1-sulfonylbenzene with 5-methyl-1H-tetrazole in the presence of a base. The resulting product is then treated with hydrogen fluoride to yield 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride. The synthesis method is relatively simple and yields high purity 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride.
Applications De Recherche Scientifique
Sulfoxaflor has been extensively studied for its insecticidal properties. It has been shown to be highly effective against a wide range of pests, including those that have developed resistance to other insecticides. Sulfoxaflor has also been found to have a low impact on non-target organisms, such as bees, when used according to label directions. Research has also shown that 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride has a short half-life in the environment, which reduces the risk of environmental contamination.
Propriétés
IUPAC Name |
4-[(5-methyltetrazol-1-yl)methyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O2S/c1-7-11-12-13-14(7)6-8-2-4-9(5-3-8)17(10,15)16/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFBPYBGPHUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


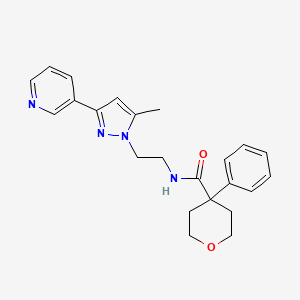
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2647972.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2647973.png)
![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2647977.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2647978.png)
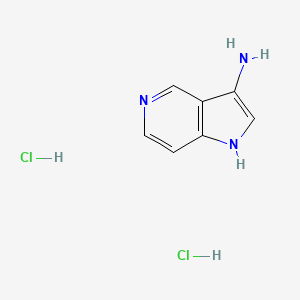
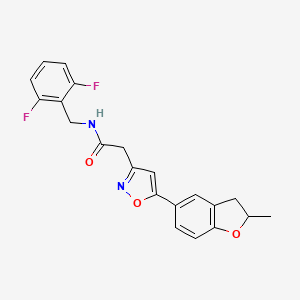
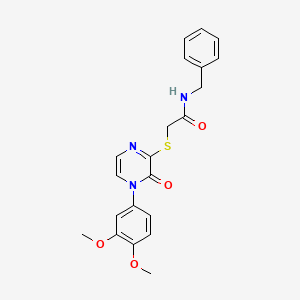
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2647986.png)
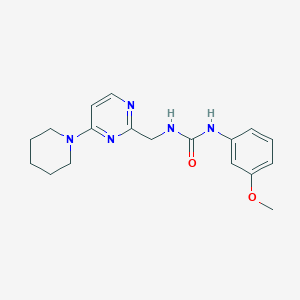
![(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B2647988.png)
![1-(3,4-Dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2647989.png)
![3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2647990.png)